Tetrazole Regioisomer Comparison: 2‑Isopropyl‑2H‑tetrazole vs. 1H‑Tetrazole
The title compound bears a 2‑isopropyl‑2H‑tetrazol‑5‑yl group, whereas the closest commercially catalogued analog, N‑(1‑methyl‑1H‑indol‑4‑yl)‑4‑(1H‑tetrazol‑1‑yl)benzamide (CAS 1282097‑60‑2), contains an unsubstituted 1H‑tetrazol‑1‑yl group . The 2‑isopropyl substitution eliminates the acidic N‑H proton (pKa ≈ 4.5–5.0 for 1H‑tetrazole) and replaces it with a neutral, lipophilic isopropyl group, which raises the calculated partition coefficient by approximately 1 log unit [1]. This physicochemical shift is anticipated to enhance passive membrane permeability and reduce non‑specific binding to plasma proteins, factors critical for intracellular target engagement.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (estimated via fragment‑based method) |
| Comparator Or Baseline | N‑(1‑methyl‑1H‑indol‑4‑yl)‑4‑(1H‑tetrazol‑1‑yl)benzamide; cLogP ≈ 2.0 (estimated) |
| Quantified Difference | Δ cLogP ≈ +1.1 log units |
| Conditions | In silico estimation; experimental logP/logD₇.₄ not available for the target compound. |
Why This Matters
A 1‑log increase in cLogP can translate into a 5–10‑fold improvement in passive membrane permeability, making the 2‑isopropyl derivative a more suitable starting point for cell‑based kinase‑inhibition assays than its 1H‑tetrazole analog.
- [1] cLogP values estimated using the fragment‑based method implemented in ChemDraw Professional 20.1 (PerkinElmer). The 2‑isopropyl‑2H‑tetrazole fragment (AlogP ≈ 1.2) vs. 1H‑tetrazole fragment (AlogP ≈ −0.1) accounts for the majority of the difference. View Source
